molecular formula C16H11ClF3NO2 B12162638 Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- CAS No. 307512-40-9

Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-

Cat. No.: B12162638
CAS No.: 307512-40-9
M. Wt: 341.71 g/mol
InChI Key: GLSAXNHRDBFGFY-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-, is a synthetic organic compound characterized by the presence of a benzene ring substituted with a chloro and trifluoromethyl group, linked to a propanamide moiety. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline.

    Acylation: The aniline derivative undergoes acylation with an appropriate acyl chloride or anhydride to form the corresponding amide.

    Oxidation: The amide is then subjected to oxidation conditions to introduce the beta-oxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the beta-oxo group to a hydroxyl group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and beta-oxo functionalities, which are common in many biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism by which Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The beta-oxo group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanamide, N-[4-chloro-phenyl]-beta-oxo-
  • Benzenepropanamide, N-[3-(trifluoromethyl)phenyl]-beta-oxo-
  • Benzenepropanamide, N-[4-chloro-3-methylphenyl]-beta-oxo-

Uniqueness

Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds .

Properties

CAS No.

307512-40-9

Molecular Formula

C16H11ClF3NO2

Molecular Weight

341.71 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C16H11ClF3NO2/c17-13-7-6-11(8-12(13)16(18,19)20)21-15(23)9-14(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)

InChI Key

GLSAXNHRDBFGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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